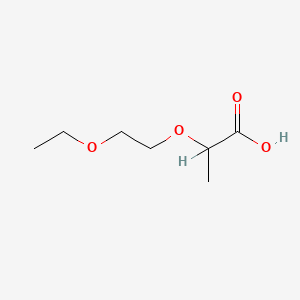

2-(2-ethoxyethoxy)propanoic Acid

Description

Contextualization within Propanoic Acid Derivatives and Polyethylene (B3416737) Glycol (PEG) Analogs

2-(2-ethoxyethoxy)propanoic acid can be understood as a derivative of propanoic acid, a simple three-carbon carboxylic acid. longdom.orgbritannica.com The core propanoic acid structure is modified by the substitution of a 2-(ethoxyethoxy) group at the second carbon. This modification introduces ether functionalities, which significantly alters the compound's polarity and reactivity compared to its parent acid. longdom.org

Furthermore, the "ethoxyethoxy" portion of the molecule bears a structural resemblance to polyethylene glycol (PEG), a polymer composed of repeating ethylene (B1197577) glycol units. This makes this compound a small molecule analog of PEG. PEG and its derivatives are widely utilized in biotechnology and materials science for their hydrophilicity, biocompatibility, and ability to modify the properties of surfaces and molecules. google.comresearchgate.net The presence of the ethoxyethoxy group in this compound suggests its potential to impart PEG-like characteristics to other molecules.

Significance in Modern Chemical Synthesis and Material Science Applications

The dual functionality of this compound—a reactive carboxylic acid and a hydrophilic ether chain—makes it a versatile tool in modern chemical synthesis. The carboxylic acid group can readily undergo esterification or amidation reactions, allowing for its conjugation to a wide range of molecules, including proteins, drugs, and polymers. prepchem.comcymitquimica.com This is particularly relevant in the development of PEGylated compounds, where the attachment of PEG-like structures can improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents. google.comnih.gov

In material science, the ethoxy groups suggest potential solubility in organic solvents and the ability to participate in reactions like esterification or ether formation. cymitquimica.com This property is valuable for creating new polymers and modifying surfaces. For instance, the incorporation of such compounds can alter the surface properties of materials, potentially reducing protein and cell adsorption. google.com The structural complexity of molecules containing ethoxy and propanoic acid moieties points to diverse chemical behaviors and potential utility in various applications. cymitquimica.com

Historical Perspective of Ethoxy-Containing Carboxylic Acids in Academic Literature

The study of carboxylic acids is a cornerstone of organic chemistry, with a history stretching back to the isolation of simple acids like formic and acetic acid from natural sources. longdom.orgebsco.com The exploration of more complex derivatives, including those containing ether linkages, has evolved with the advancement of synthetic methodologies.

Historically, research into ethoxy-containing carboxylic acids has been driven by the desire to create molecules with specific properties for various applications. For example, derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) have been synthesized for use in solid-phase peptide synthesis and the creation of "designer resins" with optimized physicochemical characteristics. google.com The synthesis of such compounds often involves multi-step processes, highlighting the progress in synthetic organic chemistry over the years. google.com The first total synthesis of α-Lipoic acid, a sulfur-containing fatty acid, in 1952 marked a significant achievement in the synthesis of complex carboxylic acids. rsc.org The ongoing development of novel synthetic routes for various carboxylic acid derivatives continues to expand their applications in science and industry. rsc.org

Chemical Compound Information

| Compound Name |

| This compound |

| Propanoic acid |

| Polyethylene glycol (PEG) |

| Formic acid |

| Acetic acid |

| [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) |

| α-Lipoic acid |

| 2-(dodecylthiocarbono-thioylthio)-2-methyl propanoic acid |

| 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) |

| Doxorubicin |

| Ibuprofen |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14O4 | chemscene.com |

| Molecular Weight | 162.18 g/mol | chemscene.com |

| IUPAC Name | This compound | google.com |

| CAS Number | 1016779-46-6 | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-3-10-4-5-11-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBSJPZHUJCMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016779-46-6 | |

| Record name | 2-(2-ethoxyethoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 2 2 Ethoxyethoxy Propanoic Acid

Multi-Step Organic Synthesis Strategies

The creation of 2-(2-ethoxyethoxy)propanoic acid is a multi-step process that relies on carefully controlled reactions to build the molecule's distinct structure, which features both an ether linkage and a propanoic acid group.

Esterification Reactions in the Formation of Key Intermediates

Esterification is a fundamental reaction in the synthesis of this compound, primarily used to create key intermediate compounds. For instance, an ester such as methyl 3-(2-ethoxyethoxy)propanoate can be synthesized through the esterification of a suitable propanoic acid derivative with 3-(2-ethoxyethoxy)-1-propanol. smolecule.com This reaction is typically carried out in the presence of an acid catalyst. smolecule.com

Another related synthesis involves the reaction of 2-acetoxyacetyl chloride with N-isopropyl-O-(2-ethoxyethyl)-hydroxylamine in the presence of potassium carbonate and acetonitrile (B52724) to produce acetoxy-acetic acid N-(2-ethoxyethoxy)-N-isopropyl-amide. prepchem.com This demonstrates how esterification and amidation reactions can be employed to build complex molecules containing the 2-ethoxyethoxy group.

The general principle of esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. vaia.com This process is often catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. vaia.comresearchgate.net

Propanoic Acid Derivatization and Ether Linkage Formation

The synthesis of the target molecule requires the specific derivatization of a propanoic acid moiety and the formation of an ether linkage. Propanoic acid and its derivatives are versatile building blocks in organic synthesis. ontosight.ai The formation of the ether linkage can be achieved through methods like the Williamson ether synthesis. This reaction involves an alkoxide reacting with a primary alkyl halide. In a related synthesis of a similar compound, 5-bromo-2-hydroxybenzaldehyde is reacted with 2-chloroethyl ethyl ether in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to form the ether linkage.

Palladium-catalyzed alkoxylation of unactivated C(sp³)–H bonds presents a modern approach to forming ether linkages at specific positions within a molecule. acs.org This highlights the evolving strategies for creating complex ether structures.

Catalytic Approaches and Reaction Condition Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of catalysts and the optimization of reaction conditions.

Role of Acid Catalysis in Etherification and Esterification

Acid catalysis is crucial for both the esterification and etherification steps in the synthesis of this compound and related compounds. In esterification, an acid catalyst, such as sulfuric acid, protonates the carbonyl group of the carboxylic acid, which activates it for nucleophilic attack by the alcohol. smolecule.comvaia.comresearchgate.net

In etherification reactions, acid catalysis can facilitate the formation of an ether from an alcohol and another alcohol or an alkene. While the Williamson ether synthesis typically uses a base, acid-catalyzed dehydration of alcohols can also form ethers, although it is less common for the synthesis of unsymmetrical ethers due to the formation of multiple products.

Temperature and Solvent Effects on Reaction Yield and Selectivity

The yield and selectivity of the synthesis are significantly influenced by reaction temperature and the choice of solvent. For instance, in the synthesis of acetoxy-acetic acid N-(2-ethoxyethoxy)-N-isopropyl-amide, the reaction temperature was noted to increase to about 30°C during the addition of the acyl chloride. prepchem.com In the synthesis of a related bromo-substituted prop-2-enoic acid, the Knoevenagel condensation is carried out in toluene (B28343) at reflux for 6–8 hours, while the Williamson ether synthesis to form the ether linkage is performed in DMF at 80°C for 12 hours.

The choice of solvent is critical as it can influence the solubility of reactants and intermediates, as well as the reaction rate and pathway. researchgate.net Polar aprotic solvents like DMF and acetonitrile are often used in these types of syntheses. prepchem.com The polarity of the solvent can affect the photophysical and photochemical properties of related compounds, indicating its importance in controlling reaction outcomes. researchgate.net Studies on the hydrodeoxygenation of propanoic acid have shown that solvents like water and 1,4-dioxane (B91453) can either accelerate or slow down different elementary reaction steps. osti.gov

Table 1: Reaction Conditions for Related Syntheses

| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Amide Formation | Potassium Carbonate | Acetonitrile | ~30°C | 77% | prepchem.com |

| Williamson Ether Synthesis | Potassium Carbonate | DMF | 80°C | ~75% (estimated) | |

| Knoevenagel Condensation | Piperidine | Toluene | Reflux | 60-70% |

Industrial-Scale Synthesis Considerations and Process Intensification

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that necessitate process intensification strategies. The goal is to develop a process that is not only economically viable but also environmentally sustainable. tudelft.nl

For industrial production, factors such as the cost and availability of raw materials, the efficiency of the reaction, and the ease of product purification are paramount. The petrochemical route is a common method for the large-scale production of propionic acid and its derivatives. psu.edu However, there is growing interest in bio-based production methods. tudelft.nl

Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. tudelft.nl For the production of propionic acid, this can involve the use of novel reactor designs, such as dividing-wall columns, and the integration of reaction and separation steps. tudelft.nl For instance, a heat pump-assisted dividing-wall column has been proposed for the energy-efficient separation of propionic acid from acetic acid and water in a bio-based production process. tudelft.nl The choice between batch and continuous processing is also a key consideration, with continuous processes often being more suitable for large-scale production due to better consistency and higher throughput. creative-proteomics.com

Purification of the final product is a critical step. Techniques like distillation and recrystallization are commonly employed. tudelft.nl The complexity of the downstream processing can be a significant barrier to the scale-up of bio-fermentative production routes due to low product concentrations and the presence of by-products. tudelft.nl

Table 2: Comparison of Production Methods for Propanoic Acid

| Feature | Chemical Synthesis | Biological Fermentation | Reference |

|---|---|---|---|

| Feedstocks | Petrochemical (e.g., ethylene (B1197577), propionaldehyde) | Renewable (e.g., biomass, sugars) | creative-proteomics.com |

| Production Rate | High | Moderate | creative-proteomics.com |

| Environmental Impact | Moderate to High | Low | creative-proteomics.com |

| Scalability | Highly scalable | Limited by fermentation rates | creative-proteomics.com |

| Purity | High purity achieved more easily | Requires extensive purification | creative-proteomics.com |

Implementation of Continuous Flow Reactors for High-Throughput Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering advantages in terms of safety, efficiency, and scalability. acs.org The production of ether carboxylic acids, such as this compound, can be significantly optimized using flow reactors. pnas.orgsmolecule.com

A key advantage of flow chemistry is the ability to perform high-throughput screening of reaction conditions to quickly identify optimal parameters. unimi.it This is particularly beneficial for industrial-scale production where maximizing yield and minimizing costs are paramount. pnas.orgrsc.org The use of trickle bed flow reactors has been reported for the continuous production of ethers, demonstrating the potential for large-scale manufacturing. pnas.org

Table 1: Key Parameters in Continuous Flow Synthesis

| Parameter | Significance in Flow Synthesis |

| Residence Time | Determines the duration the reaction mixture spends in the reactor, influencing conversion and yield. researchgate.net |

| Temperature | Precise temperature control prevents side reactions and decomposition, crucial for sensitive reagents. researchgate.net |

| Flow Rate | Dictates the throughput of the system; higher flow rates lead to increased production capacity. pnas.org |

| Catalyst | Solid-supported catalysts can be packed into columns for continuous use, simplifying purification. beilstein-journals.org |

| Solvent | The choice of solvent can affect solubility, reaction rates, and the ease of product isolation. acs.org |

Automation and Process Control in Large-Scale Synthesis

Automation plays a critical role in the large-scale synthesis of carboxylic acids and their derivatives, ensuring reproducibility, safety, and efficiency. nih.gov Automated systems can monitor and control key reaction parameters in real-time, allowing for immediate adjustments to maintain optimal conditions. This is particularly important in industrial settings where consistent product quality is essential. rsc.org

The automated production of 11C-labeled carboxylic acids and esters via "in-loop" 11C-carbonylation highlights the sophistication of modern synthetic automation. nih.gov Such systems can handle hazardous reagents and complex reaction sequences with minimal human intervention. Furthermore, the integration of purification steps, such as acid-base liquid-liquid extraction, into an automated workflow can significantly reduce manual labor and processing time. researchgate.net

Synthesis of Related Compounds and Structural Analogs

The synthetic methodologies developed for this compound can be adapted to produce a variety of related compounds with diverse functionalities.

Synthesis of Oxo-Substituted Ethoxypropanoic Acid Derivatives

The synthesis of oxo-substituted ethoxypropanoic acid derivatives is of interest for their potential as intermediates in the preparation of more complex molecules. researchgate.net One approach involves the multi-step organic reaction of esterification of 3-ethoxy-3-oxopropanoic acid with ethylene glycol, followed by further reaction with propanoic acid. These compounds can undergo various chemical transformations, including oxidation to form dicarboxylic acids or ketones, and reduction to yield alcohol derivatives.

Rhodium-catalyzed hydroacylation presents a direct method for synthesizing γ-oxo acid derivatives from aldehydes and ω-alkenoic acids, avoiding complex multi-step procedures. organic-chemistry.org

Preparation of Amino-Functionalized Polyethylene (B3416737) Glycol Carboxylic Acids

Amino-functionalized polyethylene glycol (PEG) carboxylic acids are valuable building blocks in bioconjugation and drug delivery. biochempeg.comiris-biotech.de These molecules feature an amino group for conjugation and a carboxylic acid terminus, connected by a PEG spacer that enhances solubility and biocompatibility. biochempeg.compolysciences.comgoogle.com

The synthesis often involves the reaction of a PEG alcohol with a protected amino acid or the Michael addition of acrylic acid derivatives to a terminal PEG-alcohol. iris-biotech.de The amino group is typically protected during the synthesis and deprotected in the final step. polysciences.com Various coupling reagents like EDC, DCC, and HATU can be used to form stable amide bonds between the carboxylic acid and primary amines. broadpharm.comaxispharm.com

Table 2: Common Reagents in Amino-PEG-Acid Synthesis

| Reagent | Function | Reference |

| Fmoc-Cl | Protects the amino group during synthesis. | google.com |

| EDC, DCC, HATU | Coupling agents for amide bond formation. | broadpharm.comaxispharm.combroadpharm.com |

| t-Boc Anhydride (B1165640) | Protects the amino group. | |

| Trifluoroacetic Acid | Removes Boc protecting group. |

Strategies for Maleimide-Functionalized PEG Acid Synthesis

Maleimide-functionalized PEG acids are widely used for the site-specific modification of proteins and other biomolecules containing thiol groups. nih.govnih.gov The maleimide (B117702) group reacts specifically with thiols to form stable thioether bonds. nih.govresearchgate.net

A common synthetic strategy involves reacting an amine-terminated PEG with maleic anhydride to form a maleamic acid intermediate. google.comatlantis-press.com This intermediate is then cyclized to the maleimide, often using a dehydrating agent like acetic anhydride. google.comatlantis-press.com Another approach is the esterification of a PEG alcohol with a maleimide-containing carboxylic acid. nih.govresearchgate.net To prevent premature reaction, the maleimide can be protected, for instance with a furan (B31954) group, and deprotected in a later step. researchgate.net

Regioselective Synthesis of Bilastine (B1667067) Impurities (e.g., (2-ethoxyethoxy)ethyl bilastine)

The synthesis and characterization of impurities are crucial for drug quality control. researchgate.net Bilastine, an antihistamine, can have process-related impurities, including those formed by the reaction of bilastine with reagents or intermediates from the synthetic process. museonaturalistico.itmuseonaturalistico.itpatsnap.com

One such impurity, (2-ethoxyethoxy)ethyl bilastine, can be formed through the etherification of a hydroxyl group on a bilastine precursor or related intermediate. The synthesis of this and other impurities often involves mimicking potential side reactions that could occur during the manufacturing process of the active pharmaceutical ingredient. patsnap.com For example, an impurity can be formed by the breaking of an ether bond in bilastine under certain conditions. patsnap.com The controlled synthesis of these impurities allows for their use as reference standards in analytical methods to ensure the purity of the final drug product. researchgate.net

Synthesis of Hydroxy-PEG-Acid Derivatives

The synthesis of hydroxy-poly(ethylene glycol)-acid derivatives involves the strategic modification of polyethylene glycol (PEG) to introduce both a hydroxyl and a carboxylic acid functionality. A general and efficient method to achieve this is by reacting a PEG active intermediate with a small molecule that possesses an α-hydroxy acid structure. google.com This approach allows for the creation of well-defined heterobifunctional PEG derivatives.

The synthetic process typically begins with the activation of a terminal hydroxyl group on a PEG molecule, such as monomethoxy-poly(ethylene glycol) (mPEG). This activation enhances the reactivity of the terminal group, preparing it for subsequent coupling reactions. A common activation strategy is the conversion of the hydroxyl group into a better leaving group, for instance, a p-toluenesulfonate (tosylate). google.com

The activated PEG intermediate is then reacted with a compound containing an α-hydroxy acid moiety. This reaction results in the formation of a polyethylene glycol intermediate that incorporates the desired hydroxy-acid structure. google.com For purification, ion-exchange chromatography can be employed to isolate the desired PEG intermediate with high purity. google.com The final step often involves a controlled oxidation to yield the target derivative, ensuring the integrity of the hydroxyl and acid groups. google.com

Table 1: General Synthetic Steps for Hydroxy-PEG-Acid Derivatives

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Activation of PEG | p-Toluenesulfonyl chloride | Converts terminal -OH to a more reactive group (e.g., -OTs). google.com |

| 2 | Coupling Reaction | α-Hydroxy acid compound | Introduces the hydroxy-acid functionality onto the PEG chain. google.com |

| 3 | Purification | Ion-exchange resin | Separates the desired product from unreacted reagents and byproducts. google.com |

This methodology provides a versatile and scalable route for producing high-purity hydroxy-PEG-acid derivatives suitable for further conjugation and biomedical applications.

Synthesis of Propargyl-PEG-Acid Analogs

The synthesis of propargyl-PEG-acid analogs creates heterobifunctional molecules featuring a terminal alkyne group for "click" chemistry and a carboxylic acid for other conjugations. Several synthetic routes have been developed, often starting with readily available and cost-effective materials. acs.orgacs.org

One practical approach involves the hydrolysis of terminal alkyne-functionalized cyanohydrin derivatives. acs.orgacs.org This process begins with the synthesis of a propargylated cyanohydrin, which is then hydrolyzed under acidic conditions to yield the corresponding α-hydroxy acid. The terminal alkyne group is stable under these hydrolysis conditions. acs.orgacs.org Poly(ethylene glycol) (PEG) or oligo(ethylene glycol) (OEG) chains can be incorporated as spacers to enhance hydrophilicity and modulate the molecule's properties. acs.orgacs.org This method is advantageous as it avoids the need for column chromatography, making it a scalable process. acs.orgacs.org

A direct method for synthesizing α-carboxyl-ω-propargyl PEG involves a two-step process starting from a commercially available HOOC-PEG-OH. mdpi.com First, the carboxyl group is protected or the hydroxyl group is selectively reacted. In one documented procedure, the potassium salt of α-hydroxyl-ω-carboxyl PEG is formed and subsequently reacted with propargyl bromide to introduce the propargyl ester at the omega-terminus. mdpi.com The reaction is typically carried out in a solvent like DMF at elevated temperatures. mdpi.com

In an alternative pathway, an α-hydroxyl-ω-propargyl PEG can be synthesized first. mdpi.com This intermediate can then be reacted with succinic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and a base such as triethylamine (B128534) (TEA). mdpi.com This reaction converts the terminal hydroxyl group into a carboxylic acid, yielding the final α-carboxyl-ω-propargyl PEG. mdpi.com The product is typically purified by precipitation and crystallization. mdpi.com

Table 2: Synthesis of α-carboxyl-ω-propargyl PEG

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | HOOC-PEG-OH | 1. KOH, 2. Propargyl bromide | α-hydroxyl-ω-propargyl PEG | 96.2% | mdpi.com |

Another versatile synthesis for propargylated α-hydroxy acids starts with propargyl alcohol, which is first converted to propargyl tosylate. beilstein-journals.org This stable intermediate is then used to alkylate a malonate derivative, such as diethyl 2-acetamidomalonate. beilstein-journals.org The subsequent multi-step sequence, which can be performed in one pot, involves hydrolysis, decarboxylation, diazotization, and hydroxylation to yield the final propargylated α-hydroxy acid. beilstein-journals.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-dimethylaminopyridine (DMAP) |

| Bromoacetaldehyde diethyl acetal |

| Diethyl 2-acetamidomalonate |

| HOOC-PEG-OH |

| Monomethoxy-poly(ethylene glycol) (mPEG) |

| Oligo(ethylene glycol) (OEG) |

| p-toluenesulfonate (tosylate) |

| Poly(ethylene glycol) (PEG) |

| Propargyl alcohol |

| Propargyl bromide |

| Propargyl tosylate |

| Succinic anhydride |

Chemical Reactivity and Mechanistic Investigations of 2 2 Ethoxyethoxy Propanoic Acid and Its Analogs

Oxidative Transformations and Product Characterization

The presence of both a carboxylic acid and ether linkages in 2-(2-ethoxyethoxy)propanoic acid and its analogs allows for a range of oxidative transformations. The specific products formed depend on the oxidizing agent and reaction conditions employed.

The oxidation of this compound can lead to the formation of new carboxylic acids or ketones. The secondary carbon atom alpha to the carboxylic acid is a potential site for oxidation to a ketone. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of secondary methyl ethers to ketones has been demonstrated using reagents like calcium hypochlorite (B82951) in aqueous acetonitrile (B52724) with an acetic acid activator. nih.govacs.org This reaction proceeds through the formation of an oxonium ion, followed by elimination to form an oxocarbenium intermediate, which is then trapped by water to yield a hemiacetal that collapses to the ketone. acs.org

In the case of this compound, this would theoretically yield 2-oxo-2-(2-ethoxyethoxy)acetic acid. However, the carboxylic acid group itself is in a high oxidation state and can undergo decarboxylation under certain oxidative conditions. libretexts.org

The table below summarizes potential oxidation products of analogous compounds, highlighting the versatility of oxidation reactions.

| Starting Material Analogue | Oxidizing Agent | Product(s) | Reference |

| Secondary Methyl Ethers | Calcium Hypochlorite/Acetic Acid | Ketones | nih.govacs.org |

| Secondary Alcohols | Chromic Acid (H₂CrO₄) | Ketones | libretexts.org |

| Primary Alcohols | Potassium Permanganate (KMnO₄) | Carboxylic Acids | libretexts.org |

| Benzylic Ethers | 4-acetamido-TEMPO | Aromatic Aldehydes/Ketones | organic-chemistry.org |

This table presents generalized oxidation reactions of functional groups present in or analogous to this compound.

Reductive Pathways Leading to Alcohol Derivatives

The carboxylic acid functionality of this compound is susceptible to reduction, leading to the corresponding primary alcohol.

The carboxyl group of this compound can be reduced to a primary alcohol, yielding 2-(2-ethoxyethoxy)propan-1-ol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids to primary alcohols. libretexts.org The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced in situ to the alcohol. nih.govgantrade.com

Borane (BH₃) reagents, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective and can offer selectivity in the presence of other reducible functional groups like esters. imperial.ac.uk

The following table outlines common reducing agents and their application in the conversion of carboxylic acids to alcohols.

| Carboxylic Acid | Reducing Agent | Product | Key Features | Reference |

| General Carboxylic Acid | LiAlH₄ | Primary Alcohol | Powerful, non-selective | libretexts.orgnih.govgantrade.com |

| General Carboxylic Acid | BH₃-THF or BH₃-SMe₂ | Primary Alcohol | Selective for carboxylic acids over esters | imperial.ac.uk |

| General Carboxylic Acid | NaBH₄/Cyanuric fluoride/Methanol | Primary Alcohol | Mild, high functional group compatibility | nih.gov |

This table summarizes general methods for the reduction of the carboxylic acid functional group.

Nucleophilic Substitution Reactions Involving Ether and Carboxylic Acid Functionalities

Both the ether linkages and the carboxylic acid group of this compound can participate in nucleophilic substitution reactions, allowing for a variety of functional group interconversions.

The carboxylic acid can be converted into other functional groups such as esters, amides, and acyl halides through nucleophilic acyl substitution. byjus.com For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. byjus.com

The ether linkages, while generally stable, can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.ca This reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. ucalgary.ca Milder reagents for ether cleavage include boron tribromide and trimethylsilyl (B98337) iodide. thieme-connect.de

The table below illustrates some common functional group interconversions applicable to the moieties in this compound.

| Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type | Reference |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Nucleophilic Acyl Substitution | byjus.com |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | Nucleophilic Acyl Substitution | ub.edu |

| Ether | HBr or HI (strong acid) | Alcohol and Alkyl Halide | Nucleophilic Substitution | ucalgary.ca |

| Alcohol | Sulfonyl Chloride (e.g., TsCl) | Sulfonate Ester | Nucleophilic Substitution | ub.edu |

This table provides examples of functional group interconversions relevant to the structure of this compound.

Hydrolytic Stability Profiles in Diverse Chemical Environments

The stability of this compound in aqueous environments is primarily dictated by the resistance of its ether linkages to hydrolysis.

Generally, ether bonds are chemically stable and resistant to hydrolysis under neutral and basic conditions. However, under acidic conditions, particularly at elevated temperatures, ethers can undergo cleavage. libretexts.org The mechanism involves protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack by water. libretexts.org

The following table provides a qualitative summary of the expected stability in different chemical environments.

| Chemical Environment | Expected Stability of Ether Linkage | Rationale | Reference |

| Neutral (pH ~7) | High | Ethers are generally stable in neutral aqueous solutions. | gantrade.comkglmeridian.com |

| Acidic (low pH) | Moderate to Low | Susceptible to acid-catalyzed cleavage, especially at elevated temperatures. | libretexts.orgucalgary.ca |

| Basic (high pH) | High | Ether linkages are generally resistant to base-catalyzed hydrolysis. | gantrade.com |

This table outlines the general hydrolytic stability of ether linkages based on principles of organic chemistry.

Conjugation Reactions for Functionalization

The functionalization of molecules like this compound and its analogs is crucial for their application in various scientific fields, particularly in biomedicine and materials science. Conjugation reactions, which involve the formation of a stable covalent bond between two molecules, are a primary method for achieving this functionalization. These reactions often target the carboxylic acid group of the parent molecule, transforming it into a more reactive species or coupling it directly with another molecule containing a suitable functional group. This section explores two key conjugation strategies: amide coupling and Michael addition reactions.

Amide Coupling via Activated Carboxylic Acid Groups

The formation of an amide bond is a fundamental transformation in organic chemistry and a cornerstone of bioconjugation. However, the direct reaction between a carboxylic acid, such as this compound, and an amine is generally inefficient. This is because amines are basic and tend to deprotonate carboxylic acids, forming a highly unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, the carboxylic acid must first be "activated" to create a better leaving group, facilitating nucleophilic attack by the amine. ucalgary.ca

The activation process typically involves reacting the carboxylic acid with a coupling agent. This agent transforms the carboxyl group into a more reactive intermediate, such as an O-acylisourea, an active ester, or an acyl halide. libretexts.orgucalgary.caresearchgate.net This reactive intermediate is then readily attacked by the amine to form the stable amide bond. libretexts.org This strategy is widely employed in peptide synthesis and for attaching molecules to proteins or other biomolecules. ucalgary.carsc.org

A variety of coupling reagents are available, each with specific characteristics and applications. Carbodiimides are a common class of coupling agents. researchgate.net

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Byproduct Characteristics | Common Applications |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU), insoluble in most organic solvents. peptide.com | Solution-phase peptide synthesis. libretexts.orgpeptide.com |

| DIC | N,N'-Diisopropylcarbodiimide | Diisopropylurea, more soluble in organic solvents. peptide.com | Solid-phase peptide synthesis. peptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) derivative. peptide.com | Bioconjugation in aqueous media, protein modification. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | - | Synthesis of complex amide derivatives. nih.gov |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | - | Peptide synthesis, especially for difficult couplings. researchgate.net |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | Peptide synthesis, coupling N-methyl amino acids. researchgate.netpeptide.com |

This table provides a summary of commonly used coupling agents and their primary uses in amide bond formation.

In many cases, additives are used in conjunction with coupling agents to improve reaction efficiency and minimize side reactions, such as racemization of chiral centers. peptide.com For instance, 1-hydroxybenzotriazole (B26582) (HOBt) can be added to carbodiimide-mediated couplings to form an intermediate HOBt-ester, which then reacts with the amine with reduced risk of racemization. peptide.comnih.gov

Michael Addition Reactions with Thiol-Containing Biomolecules

While this compound itself is not a Michael acceptor, its analogs can be specifically designed to participate in Michael addition reactions, a powerful tool for bioconjugation. nih.gov The Michael reaction, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgchemistrysteps.com

For the purpose of functionalization, an analog of this compound can be synthesized to incorporate a Michael acceptor moiety. A prominent example involves modifying the carboxylic acid to include a maleimide (B117702) group. nih.govlookchem.com Maleimides are excellent Michael acceptors that exhibit high selectivity for thiol groups (also known as sulfhydryl groups), which are present in biomolecules like proteins and peptides within cysteine residues. biosyn.comlumiprobe.com The reaction between a maleimide and a thiol is a type of thio-Michael addition and results in the formation of a stable thioether bond under physiological conditions. biosyn.com

The general mechanism proceeds via the attack of the thiolate anion (the deprotonated thiol) on one of the double-bonded carbons of the maleimide ring. This reaction is highly efficient and specific, making it a favored method for labeling proteins, attaching drugs to antibodies, and immobilizing biomolecules on surfaces. nih.govlumiprobe.com

The reactivity in a Michael addition can be influenced by the nature of both the Michael donor and acceptor. nih.gov Weaker nucleophiles, such as thiols, typically favor the 1,4-addition pathway characteristic of the Michael reaction, as opposed to a 1,2-addition where the nucleophile attacks the carbonyl carbon directly. chemistrysteps.comyoutube.com

Table 2: Examples of Michael Acceptors Used in Bioconjugation with Thiols

| Michael Acceptor | Functional Group | Reactivity with Thiols | Notes |

|---|---|---|---|

| Maleimide | α,β-unsaturated imide | High | Highly selective for thiols, forms stable thioether bonds. nih.govbiosyn.com |

| Vinyl Sulfone | α,β-unsaturated sulfone | High | Forms stable adducts and can be more stable to hydrolysis than maleimide adducts. nih.gov |

| Acrylamide | α,β-unsaturated amide | Moderate | Used in the design of targeted covalent inhibitors. nih.gov |

| α,β-unsaturated ketone (enone) | α,β-unsaturated ketone | Variable | Reactivity is influenced by the specific structure of the enone. nih.govacs.org |

This table illustrates various Michael acceptors that can be incorporated into analogs of this compound for conjugation with thiol-containing molecules.

This strategy of creating an analog containing a Michael acceptor allows for the site-specific and stable conjugation of this compound-based structures to a wide array of thiol-containing biomolecules, significantly broadening their potential applications. rsc.orgresearchgate.net

Advanced Applications of 2 2 Ethoxyethoxy Propanoic Acid in Material Science and Engineering

Role as a Building Block in Complex Molecular Architectures

As a fundamental building block, 2-(2-ethoxyethoxy)propanoic acid is integral to the synthesis of more complex chemical structures. bldpharm.com Its dual functionality, stemming from the carboxylic acid and ether groups, allows for a variety of chemical modifications and reactions, making it a valuable precursor in numerous applications. ontosight.aiontosight.ai

In the realm of polymer science, this compound and its derivatives are utilized in the synthesis of specialized polymers. bldpharm.com For instance, the related compound 2-(2-ethoxyethoxy)ethyl acrylate (B77674) is used in precision radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create block co-polymers. tcichemicals.com These co-polymers, which may incorporate both hydrophobic and hydrophilic segments, are engineered for specific applications such as inkjet dispersions, where they help to control viscosity and thermal stability. tcichemicals.com The synthesis of such polymers often involves a chain transfer agent to precisely control the molecular weight and structure of the resulting polymer. tcichemicals.com

The broader family of propanoic acid derivatives is significant in the production of a range of specialty chemicals, including those used in industrial applications. ontosight.ai The specific arrangement of functional groups within these molecules imparts distinct physical and chemical properties, such as solubility and reactivity, which are critical for their end-use. ontosight.ai

In the context of plasticizers, which are additives that increase the flexibility of materials, derivatives of propanoic acid are considered for use in various polymer compositions. google.comresearchgate.net While many different chemical classes are used as plasticizers, the selection often depends on the desired performance characteristics of the final material, such as viscosity stability and fusion speed in PVC plastisols. google.com

Development of Polyethylene (B3416737) Glycol (PEG) Linkers and Derivatives

The structure of this compound makes it a suitable candidate for the synthesis of polyethylene glycol (PEG) derivatives. These derivatives are of significant interest due to the biocompatible and flexible nature of the PEG chain. jenkemusa.com

Heterobifunctional PEG derivatives, which possess two different reactive functional groups at their termini, are particularly valuable as crosslinking agents or spacers between two different chemical entities. jenkemusa.comgoogle.com A versatile synthetic route has been established to prepare well-defined heterobifunctional PEGs using initiators like 2-(1-ethoxyethoxy)ethanol, which contains an acid-cleavable protecting group. rsc.org This allows for the sequential modification of the hydroxyl ends to create, for example, PEG molecules with both a hydroxyl and an alkyne group. rsc.org

Derivatives of this compound, such as those incorporating amine or azide (B81097) functionalities, are used to create these heterobifunctional linkers. biosynth.combiosynth.comhsppharma.com For example, an amino-PEG-acid linker contains both an amine group, which can react with carboxylic acids or aldehydes, and a carboxylic acid group, which can react with amines. hsppharma.comhomesunshinepharma.com Similarly, azide-functionalized PEG-propionic acid derivatives serve as important tools in bio-conjugation chemistry, often used in "click chemistry" reactions. biochempeg.comaksci.com The synthesis of these compounds can involve multiple steps, including the use of protecting groups to ensure selective reactions. google.comgoogle.com

Examples of Heterobifunctional PEG Linkers Derived from Propanoic Acid Structures

| Linker Name | Functional Group 1 | Functional Group 2 | Application |

| Amino-PEG4-acid | Amine (-NH2) | Carboxylic Acid (-COOH) | Conjugation to biomolecules, increasing solubility. hsppharma.comhomesunshinepharma.com |

| Mal-PEG2-COOH | Maleimide (B117702) | Carboxylic Acid (-COOH) | Selective conjugation to thiol-containing biomolecules. biochempeg.com |

| Azido-PEG9-acid | Azide (-N3) | Carboxylic Acid (-COOH) | Used in "click chemistry" for antibody-drug conjugates (ADCs) and PROTACs. biochempeg.com |

PEG derivatives find extensive use in nanotechnology and new materials research. hsppharma.combiochempeg.combiochempeg.com The PEG moiety imparts water solubility and biocompatibility to nanoparticles and other materials. biosynth.combiosynth.com Heterobifunctional PEGs are used as linkers to attach various molecules, including proteins, peptides, and small molecules, to nanoparticles. biosynth.combiosynth.com This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents and is a key technique in drug delivery research. jenkemusa.com

The ability to create "designer resins" with optimized physicochemical properties is another application of these PEG-like structures in materials science. google.comgoogle.com By varying the PEG content, researchers can fine-tune the swelling characteristics and loading capacity of these resins for applications in solid-phase synthesis. google.comgoogle.com

Graft polymers, which consist of a main polymer backbone with one or more side chains of a different polymer, can be synthesized using derivatives of this compound. hsppharma.combiochempeg.combiochempeg.com These graft copolymers are used in the development of new materials with unique properties. For example, grafting poly(ethylene glycol) onto other polymers can modify their surface properties, making them more hydrophilic or biocompatible. jchps.com Research has been conducted on grafting various monomers onto chitosan, a natural polymer, to create new materials with specific functionalities. researchgate.net

In the field of functional coatings, PEG derivatives play a crucial role. hsppharma.combiochempeg.combiochempeg.com Polyethylene glycol-modified functional coatings can be designed to have specific properties, such as being anti-fouling or having controlled release characteristics. biochempeg.combiochempeg.com The incorporation of these PEGylated compounds can significantly enhance the performance and applicability of the coatings in various industrial and biomedical fields.

Contribution to Biodegradable Polymer Design and Synthesis

The incorporation of this compound into polymer chains represents a strategic approach in the design of new biodegradable materials. Its unique chemical structure, featuring both a carboxylic acid group for polymerization and a flexible, hydrophilic diether side chain, allows for the precise tuning of polymer properties to enhance degradation. When used as a comonomer in the synthesis of polyesters, it can disrupt the crystalline packing of polymer chains and introduce hydrophilic domains, thereby increasing the material's susceptibility to breakdown in biological environments.

Molecular Design Principles for Enzymatic and Hydrolytic Degradation

The controlled degradation of polymers through enzymatic action and hydrolysis is governed by several key molecular design principles. The structure of the polymer at a molecular level dictates its accessibility to water and enzymes, which is fundamental to the degradation process.

Key Molecular Design Principles for Degradation:

Presence of Labile Linkages: The primary prerequisite for a polymer to be biodegradable is the presence of chemically labile bonds in its backbone that can be cleaved. Ester bonds are particularly susceptible to both non-enzymatic hydrolysis and enzymatic attack by hydrolases like esterases and lipases. nih.govuva.nlresearchgate.net The carboxylic acid group of this compound allows it to be readily incorporated into polyester (B1180765) backbones, introducing these necessary weak links.

Hydrophilicity: The rate of hydrolytic degradation is significantly influenced by the polymer's ability to absorb water. mdpi.com Incorporating hydrophilic segments, such as the ethoxyethoxy side chain of this compound, increases water uptake. researchgate.net This swells the polymer matrix, making the ester linkages more accessible to water molecules and enzymes, thereby accelerating degradation. mdpi.comnih.gov

Enzyme-Substrate Compatibility: Enzymatic degradation is a highly specific process that involves the binding of an enzyme to the polymer substrate. core.ac.uk The chemical composition and three-dimensional structure of the polymer influence this interaction. By modifying a polymer with monomers like this compound, the surface properties and conformation of the polymer can be altered to better match the active sites of specific enzymes, potentially leading to more predictable and controlled degradation profiles. aps.orgaps.org

The following table summarizes these principles and the role of this compound.

Table 1: Molecular Design Principles for Polymer Degradation

| Molecular Principle | Description | Contribution of this compound |

|---|---|---|

| Labile Linkages | Presence of bonds (e.g., ester, amide) susceptible to cleavage by water or enzymes. nih.govresearchgate.net | The carboxylic acid function enables its integration into polyester chains, forming a backbone with hydrolyzable ester bonds. |

| Hydrophilicity | The affinity of the polymer for water. Higher hydrophilicity generally increases water penetration and accelerates degradation. mdpi.com | The ethoxyethoxy side chain is hydrophilic, increasing water absorption into the polymer matrix. researchgate.net |

| Crystallinity | The degree of structural order in a polymer. Degradation is often faster in less ordered (amorphous) regions. nih.govmdpi.com | Its non-linear, flexible side chain disrupts polymer packing, reducing crystallinity and increasing the amorphous content. |

| Chain Mobility | The flexibility of polymer chains. Higher mobility can facilitate easier access for enzymes. | The ether linkages in the side chain enhance the flexibility of the polymer backbone. |

| Enzyme Specificity | The compatibility between the enzyme's active site and the polymer's structure. core.ac.uk | Modifies the polymer's chemical structure, potentially creating recognition sites for specific hydrolytic enzymes. |

Research in Advanced Functional Materials with Specific Properties

The unique amphiphilic character of this compound makes it a valuable building block in the synthesis of advanced functional materials. Its structure allows for the creation of polymers with tailored properties, leading to innovations in fields such as drug delivery and "smart" materials. By incorporating this monomer, researchers can develop materials that respond to environmental stimuli or possess specific interfacial properties.

Research efforts have focused on using structurally similar monomers to create materials with precise functionalities:

Amphiphilic Block Copolymers for Drug Delivery: A significant area of research is the development of amphiphilic block copolymers that self-assemble in aqueous solutions to form micelles. nih.govresearchgate.netmdpi.com These core-shell nanostructures can encapsulate hydrophobic drugs in their core, while the hydrophilic shell provides stability in aqueous environments and protects the cargo. nih.gov Monomers with ethoxyethoxy groups are ideal for forming the hydrophilic block. biochempeg.com When copolymerized with a hydrophobic monomer, the resulting polymer can form micelles where the 2-(2-ethoxyethoxy)propanoate units would constitute the hydrophilic corona, interfacing with the aqueous phase. nih.gov

Thermoresponsive Polymers: Polymers containing oligo(ethylene glycol) side chains, which are structurally analogous to the ethoxyethoxy group, can exhibit thermoresponsive behavior in water, characterized by a Lower Critical Solution Temperature (LCST). researchgate.netbeilstein-journals.org Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition and becomes insoluble. rsc.orgtandfonline.com This property is highly sought after for creating "smart" materials that can, for example, release a drug in response to a local temperature change. The incorporation of this compound into a polymer backbone is a strategy to impart or tune such thermoresponsive properties. rsc.org

The table below outlines research findings on functional materials synthesized using monomers with similar ethoxyethoxy structures.

Table 2: Research on Functional Materials with Ethoxy-Containing Monomers

| Functional Material | Monomer/Structural Unit | Key Research Finding | Application |

|---|---|---|---|

| pH-Sensitive Micelles | Poly(ethylene glycol)-b-polymethacrylate with acid-labile ortho ester side chains. | Block copolymers self-assemble into micelles that are stable at neutral pH but destabilize and release their payload in acidic environments. nih.gov | pH-triggered drug delivery to acidic tumor microenvironments or intracellular compartments. nih.gov |

| Thermoresponsive Block Copolymers | Poly(N,N-bis(2-ethoxyethyl)acrylamide) (PEOEAm). | PEOEAm is a thermoresponsive polymer that can be synthesized with controlled molecular weight and exhibits a distinct phase transition in aqueous solution. rsc.orgrsc.org | Smart surfaces, controlled drug delivery systems, bioseparation. rsc.org |

| Amphiphilic Micellar Carriers | Poly(ethylene oxide)-block-poly(ester). | These block copolymers form stable core-shell micelles that can effectively solubilize and deliver hydrophobic drugs. nih.govresearchgate.net | Solubilization and targeted delivery of poorly water-soluble therapeutic agents. nih.gov |

| Biodegradable Nanoparticles | Poly(HPMA)-based copolymers with oligo(caprolactone) side chains. | The combination of a hydrophilic backbone with biodegradable hydrophobic side chains allows for the formation of nanoparticles that degrade into water-soluble components, avoiding bioaccumulation. engconfintl.org | Self-degrading drug carriers for systemic administration. engconfintl.org |

Environmental Fate and Biogeochemical Transformations

Abiotic Degradation Pathways

Abiotic degradation involves chemical transformation without the intervention of living organisms, primarily through hydrolysis and photolysis.

Hydrolysis: The ether linkages (C-O-C) within the 2-(2-ethoxyethoxy)propanoic acid molecule are generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. The carboxylic acid group does not undergo hydrolysis. Therefore, this pathway is not considered a significant route of degradation for this compound in the environment.

Photolysis: As an aliphatic compound, this compound is not expected to absorb sunlight directly, making direct photolysis an unlikely degradation pathway. However, indirect photolysis can occur through reactions with photochemically generated species in the atmosphere or water, such as hydroxyl radicals (•OH). In sunlit surface waters, these reactive oxygen species can contribute to the slow oxidation of the molecule. The rate of this process is highly dependent on water chemistry, including the concentration of photosensitizing substances like dissolved organic matter.

Biotic Degradation Mechanisms

The primary mechanism for the environmental breakdown of this compound is expected to be microbial degradation. This compound is structurally related to glycol ethers, which are known to be biodegradable. nih.gov

The likely biodegradation pathway involves microorganisms that can utilize short-chain aliphatic acids and ethers as carbon sources. Propionic acid itself is readily metabolized by various microbes into carbon dioxide and water under aerobic conditions. epa.gov The ethoxyethoxy portion of the molecule is similar to diethylene glycol monoethyl ether, which can be biodegraded by bacteria.

Studies on related glycol ethers, such as 2-butoxyethanol, indicate a common degradation pathway that could be analogous for this compound. This pathway typically initiates with the oxidation of a terminal alcohol group to form a carboxylic acid. Since the target compound is already a carboxylic acid, it represents a potential intermediate in the degradation of a larger parent glycol ether. Subsequent microbial attack would likely involve the cleavage of the ether bonds. Bacteria from genera such as Pseudomonas and Xanthobacter have been shown to degrade ethylene (B1197577) glycol ethers. google.com

The bioremediation potential for environments contaminated with glycol ethers and their acidic metabolites is considered significant. Microorganisms capable of degrading these compounds can be found in soil and activated sludge, suggesting that natural attenuation can occur. In engineered bioremediation systems, the introduction of specific microbial consortia could enhance the rate of degradation.

While this compound is a small molecule, the enzymatic processes that degrade larger, related polymers shed light on the potential for biological cleavage of its chemical bonds. The ether linkage is a key structural feature in various natural and synthetic polymers.

Enzymes known as etherases are capable of cleaving ether bonds. For example, in the degradation of lignin, a complex natural polymer, specific enzymes catalyze the cleavage of β-aryl ether linkages. Similarly, the biodegradation of polyethylene (B3416737) glycol (PEG), a polymer consisting of repeating ethoxy units, involves enzymes that attack the ether bonds.

The degradation of polyesters containing ester linkages is facilitated by enzymes like hydrolases (e.g., lipases, esterases, and cutinases). plasticsengineering.org These enzymes break down the polymer into smaller oligomers and monomers. frontiersin.orgresearchgate.net While the target compound does not have ester bonds, the general principle of enzymatic attack on specific functional groups is relevant. It is plausible that oxidoreductase enzymes could initially hydroxylate the carbon adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously cleaves, breaking the ether bond. This two-stage process, involving initial oxidation followed by hydrolysis, is a common theme in the enzymatic degradation of recalcitrant polymers. plasticsengineering.org

Environmental Partitioning Behavior

The potential for a chemical to volatilize from water into the air is described by its Henry's Law Constant, which is related to its vapor pressure and water solubility.

Vapor Pressure: Short-chain carboxylic acids generally have low vapor pressures due to their polarity and ability to form hydrogen bonds. aocs.orgwikipedia.org The presence of ether groups also contributes to polarity. Consequently, this compound is expected to have a low vapor pressure, indicating it is not a highly volatile compound. wikipedia.org

Water Solubility: The carboxylic acid and ether functionalities make the molecule highly polar and capable of hydrogen bonding with water, leading to high water solubility. At typical environmental pH values (6-9), the carboxylic acid group (with an estimated pKa of 3-4) will be deprotonated to its carboxylate form, further increasing its affinity for water.

Due to its low vapor pressure and high water solubility, this compound will have a very low Henry's Law Constant. This indicates that the compound will preferentially partition into the aqueous phase and that volatilization from water or moist soil is not a significant environmental transport pathway.

The mobility of an organic chemical in the subsurface is largely determined by its tendency to adsorb to soil and sediment particles, a process quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

For this compound, the partitioning behavior is dictated by its dual hydrophilic and moderately lipophilic nature. The ethoxy groups and alkyl chain contribute some nonpolar character, but this is outweighed by the highly polar and ionizable carboxylic acid group.

At environmental pH levels, the compound will exist predominantly as a negatively charged anion. This charge significantly reduces its tendency to adsorb to the typically negatively charged surfaces of soil organic matter and clay particles due to electrostatic repulsion. Chemicals with low Koc values are not strongly bound to soil and are considered to have high mobility. acs.orgnih.govchemsafetypro.com Therefore, this compound is expected to have a low Koc value and be highly mobile in soil. This high mobility increases the potential for the compound to leach from surface soil into groundwater. reachonline.eu

Table 2: Soil Mobility Classification Based on Koc Values

Classification scheme as described by McCall et al. The Koc for this compound is estimated.

| Koc Range | Mobility Class chemsafetypro.com | Example Compound | Estimated Mobility for this compound |

|---|---|---|---|

| 0 - 50 | Very High | 2,4-D Acid (Koc ≈ 20) nih.gov | High to Very High |

| 50 - 150 | High | - | |

| 150 - 500 | Medium | - | |

| 500 - 2000 | Low | - | |

| > 2000 | Slightly to Immobile | Glyphosate (Koc > 2000) alanplewis.com |

Formation of Degradation Products and Environmental Metabolites of this compound

Currently, there is a significant lack of specific research data on the environmental degradation and metabolic pathways of this compound. Extensive searches of scientific literature and environmental fate databases have not yielded studies that specifically identify the degradation products or environmental metabolites of this particular compound.

However, based on the chemical structure of this compound, which contains both ether linkages and a carboxylic acid functional group, it is possible to infer potential degradation pathways by examining studies on structurally analogous compounds.

Hypothesized Degradation Pathways:

The degradation of this compound in the environment is likely to proceed through the breakdown of its ether linkages and the transformation of its propanoic acid chain. The presence of microorganisms in soil and water would be expected to play a crucial role in its biodegradation.

One plausible initial step in the biodegradation of the ethoxyethoxy side chain is the oxidation of the terminal ethyl group, which could lead to the formation of more polar metabolites. Another potential pathway involves the cleavage of the ether bonds. Research on other glycol ethers has shown that microbial degradation can cleave these linkages, resulting in smaller, more readily biodegradable molecules. For instance, the biodegradation of polyethylene glycols (PEGs), which also contain repeating ether units, is known to produce mono- and di-carboxylated PEG products.

The propanoic acid moiety of the molecule is expected to be susceptible to microbial metabolism. Propionic acid and its derivatives are known to be utilized by various microorganisms as a carbon and energy source, ultimately being metabolized to carbon dioxide and water under aerobic conditions.

Potential Degradation Products:

Based on these general principles, the following table outlines hypothetical degradation products of this compound. It is critical to emphasize that these are predicted metabolites based on the degradation of similar chemical structures, and have not been experimentally confirmed for this compound itself.

Table 1: Hypothetical Environmental Degradation Products of this compound

| Potential Degradation Product | Hypothesized Formation Pathway | Potential Further Degradation |

|---|---|---|

| 2-(2-hydroxyethoxy)propanoic acid | Oxidation of the terminal ethyl group | Further oxidation and ether cleavage |

| 2-ethoxyacetic acid | Cleavage of the terminal ether linkage | Mineralization |

| Ethylene glycol | Cleavage of the ether linkages | Biodegradation to simpler compounds |

| Propionic acid | Cleavage of the ether linkage closest to the propanoic acid group | Metabolism to CO2 and water |

Detailed Research Findings:

As of the latest available information, there are no published research findings that provide specific details on the rates of degradation, the specific microorganisms involved, or the environmental conditions that favor the breakdown of this compound. Further experimental studies are required to elucidate the precise environmental fate and biogeochemical transformations of this compound and to confirm the identity of its degradation products and metabolites. Without such studies, a comprehensive understanding of its environmental impact remains speculative.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-hydroxyethoxy)propanoic acid |

| 2-ethoxyacetic acid |

| Carbon Dioxide |

| Ethylene glycol |

| Polyethylene glycols (PEGs) |

| Propionic acid |

Advanced Analytical Characterization Techniques for 2 2 Ethoxyethoxy Propanoic Acid

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and functional groups present in 2-(2-ethoxyethoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the different chemical environments of hydrogen atoms in the molecule. For a related compound, propanoic acid, the ¹H NMR spectrum shows distinct peaks corresponding to the protons of the methyl (CH₃), methylene (B1212753) (CH₂), and carboxylic acid (COOH) groups. docbrown.info The chemical shifts, reported in parts per million (ppm), are influenced by the electron density around the protons. docbrown.info In the case of this compound, one would expect a more complex spectrum due to the additional ethoxyethoxy group, with characteristic signals for the ethoxy (CH₃CH₂O-) and the propanoic acid backbone protons. The integration of the peak areas corresponds to the ratio of the protons in each unique environment. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound would give rise to a distinct signal in the ¹³C NMR spectrum. For instance, in propanoic acid, three distinct signals are observed, corresponding to the methyl, methylene, and carbonyl carbons. docbrown.info The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to electronegative oxygen atoms appearing at higher chemical shifts (downfield). docbrown.info A study on a similarly complex molecule, 3-{2-[2-(2-Phenoxyacetamido)ethoxy]-ethoxy}propanoic acid, demonstrated the utility of ¹³C NMR in identifying the various carbon atoms within the structure, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift. cem.de

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 0.9 - 1.3 (t) | Methyl protons of the ethoxy group |

| ¹H | 1.1 - 1.4 (d) | Methyl protons of the propanoic acid moiety |

| ¹H | 3.4 - 3.8 (m) | Methylene protons of the ethoxyethoxy group |

| ¹H | 4.0 - 4.3 (q) | Methylene proton of the propanoic acid moiety |

| ¹H | 10 - 12 (s, broad) | Carboxylic acid proton |

| ¹³C | 10 - 20 | Methyl carbon of the ethoxy group |

| ¹³C | 15 - 25 | Methyl carbon of the propanoic acid moiety |

| ¹³C | 60 - 75 | Methylene carbons of the ethoxyethoxy group |

| ¹³C | 70 - 80 | Methine carbon of the propanoic acid moiety |

| ¹³C | 170 - 185 | Carbonyl carbon of the carboxylic acid |

Table 1: Predicted NMR Data for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) provides the molecular weight. For this compound (C₇H₁₄O₄), the expected molecular weight is approximately 162.18 g/mol . nih.gov

The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. For example, in the mass spectrum of a related compound, propanoic acid, characteristic fragments corresponding to the loss of a methyl group or a carboxyl group are observed. docbrown.info Similarly, for this compound, one would anticipate fragmentation at the ether linkages and the loss of the carboxylic acid group, leading to a series of characteristic peaks in the mass spectrum.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₇H₁₄O₄]⁺ | 162 |

| [M - C₂H₅O]⁺ | [C₅H₉O₃]⁺ | 117 |

| [M - COOH]⁺ | [C₆H₁₃O₂]⁺ | 117 |

| [C₄H₉O₂]⁺ | [CH₃CH₂OCH₂CH₂O]⁺ | 89 |

| [C₂H₅O]⁺ | [CH₃CH₂O]⁺ | 45 |

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. jcsp.org.pk

For this compound, the IR spectrum would exhibit characteristic absorption bands for the following functional groups:

O-H stretch: A broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group (O-H) of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info

C=O stretch: A sharp and intense absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl group (C=O) of the carboxylic acid. docbrown.info

C-O stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ are indicative of the C-O stretching vibrations of the ether linkages and the carboxylic acid.

C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl groups.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) docbrown.info |

| Carboxylic Acid C=O | Stretching | 1700-1725 docbrown.info |

| Ether C-O | Stretching | 1000-1300 |

| Alkyl C-H | Stretching | 2850-3000 |

Table 3: Key Infrared Absorption Bands for this compound

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities and for determining its concentration in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. rsc.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

In the context of this compound, GC-MS can be used to identify and quantify volatile impurities that may be present from the synthesis process or as degradation products. nih.gov The sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification by comparison with spectral libraries. mdpi.com This technique is invaluable for ensuring the purity of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. ijpsr.com It is an essential method for assessing the purity and determining the concentration of this compound.

A typical HPLC method for a carboxylic acid like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (to control the pH and ensure the carboxylic acid is in a consistent ionization state) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netsielc.com Detection is often achieved using an ultraviolet (UV) detector, as the carbonyl group of the carboxylic acid absorbs UV light. The retention time of the compound is characteristic under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. google.com HPLC methods can be developed and validated to be highly selective and sensitive for the analysis of the target compound and its potential non-volatile impurities. pensoft.net

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, (e.g., 150 x 4.6 mm, 5 µm) pensoft.net |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic or phosphoric acid) sielc.com |

| Flow Rate | 1.0 mL/min pensoft.net |

| Detection | UV at a low wavelength (e.g., 210-225 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |

Table 4: Typical HPLC Parameters for the Analysis of Carboxylic Acids

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix. core.ac.uk When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for separating and identifying individual components in a complex mixture. mdpi.com The process involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a vial containing the sample. sigmaaldrich.com Volatile analytes, such as this compound and related compounds, partition from the sample into the headspace and then adsorb or absorb onto the fiber coating. core.ac.uknih.gov The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation, followed by detection and identification by the mass spectrometer. core.ac.uknih.gov

The selection of the SPME fiber is critical for efficient extraction. For polar compounds like carboxylic acids, fibers such as those containing polyacrylate or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their affinity for such analytes. mdpi.comnih.gov Studies on the volatile profiles of various products have successfully used HS-SPME-GC-MS to identify related ethoxy-containing compounds and propanoic acid derivatives. For instance, 2-(2-ethoxyethoxy)ethanol has been identified in the volatile analysis of vanilla beans and maize silage using this method. mdpi.comacs.org

Optimization of extraction parameters is essential for quantitative analysis. Factors such as extraction time, temperature, and sample matrix composition significantly influence the amount of analyte extracted. core.ac.uknih.gov The table below outlines typical parameters for an HS-SPME-GC-MS analysis suitable for this compound.

Table 1: Typical HS-SPME-GC-MS Parameters for Volatile Acid Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| SPME Fiber | DVB/CAR/PDMS | Broad-spectrum fiber suitable for volatile and semi-volatile compounds, including polar analytes. mdpi.com |

| Extraction Temperature | 50-60 °C | Increases analyte vapor pressure, facilitating transfer to the headspace and improving extraction efficiency. mdpi.com |

| Extraction Time | 30-60 min | Allows sufficient time for the analyte to reach equilibrium between the sample, headspace, and fiber. mdpi.com |

| Desorption Temperature | 250 °C | Ensures complete thermal desorption of the analyte from the SPME fiber into the GC inlet. embrapa.br |

| GC Column | DB-FFAP or similar polar column | Provides good separation for polar compounds like carboxylic acids. core.ac.uk |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. embrapa.br |

Surface Characterization and Interfacial Analysis

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry of Modified Materials